(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at position 4 and an acrylamide group linked to a 3-nitrophenyl moiety. The (2E)-configuration of the acrylamide double bond ensures a planar geometry, which may influence intermolecular interactions such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
(E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-5-6-13(16-15(12)18-9-24-16)19-14(21)7-4-10-2-1-3-11(8-10)20(22)23/h1-9H,(H,19,21)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSJSTPRUNFCLQ-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorine: The chlorination of the benzothiazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of Prop-2-enamide Moiety: The prop-2-enamide moiety is introduced through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves the coupling of the chlorinated benzothiazole derivative with the nitrophenyl group under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Introduction of various substituents on the benzothiazole ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide is , with a molecular weight of approximately 334.8 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that compounds containing the benzothiazole structure exhibit significant cytotoxic effects against various cancer cell lines. Notable studies have demonstrated the following:
| Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 14.34 | Doxorubicin | 19.35 |
| HCT-116 (Colon Cancer) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung Cancer) | 22.96 | Doxorubicin | 23.47 |
These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent, potentially offering comparable or superior efficacy to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
These findings indicate that the compound could be effective in treating infections caused by antibiotic-resistant bacteria, highlighting its potential as a new antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the efficacy and applications of this compound:
Study on MCF-7 Cells
A study reported significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 14.34 μM, indicating its potential as a therapeutic agent against breast cancer .
Evaluation Against Bacterial Strains
Another investigation demonstrated strong antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential for development as a new antimicrobial treatment .
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varied Nitrophenyl Substituents
The most direct analog of the target compound is N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-nitrophenyl)prop-2-enamide (ID: F488-0039, ), which differs only in the nitro group’s position (para vs. meta). Key comparisons include:
Key Findings :
- The para-nitro group in F488-0039 could improve solubility in polar solvents due to its symmetric charge distribution, though this remains speculative without experimental data .
Comparison with Triazole-Thiocarbonohydrazide Derivatives
| Feature | Target Compound | Triazole-Thiocarbonohydrazide Derivative |
|---|---|---|
| Core Structure | Benzothiazole-acrylamide | Triazole-thiocarbonohydrazide |
| Hydrogen Bonding | Potential N–H···O/S interactions from amide group | N–H···O, N–H···S, and O–H···S bonds observed |
| Crystallography | No reported data | Forms hexamers via hydrogen bonds (R factor: 0.049) |
| Synthetic Accessibility | Likely requires acrylamide coupling | Multi-step synthesis with methanol inclusion |
Key Findings :
- The triazole derivative’s robust hydrogen-bonding network (N–H···S, etc.) stabilizes its crystal lattice, suggesting that the target compound’s amide group could similarly facilitate ordered packing if crystallized .
- Unlike the triazole derivative, the target compound lacks sulfur-based hydrogen bond acceptors (e.g., thiocarbonohydrazide), which may limit its supramolecular diversity .
Computational Insights from Docking Studies
For example:
- Meta-nitro vs. para-nitro positioning can alter ligand-receptor interactions. A meta-nitro group may favor binding to hydrophobic pockets, whereas a para-nitro group might engage in polar interactions with residues like arginine .
- The (2E)-configuration’s planar geometry likely enhances π-stacking with aromatic amino acids (e.g., tyrosine, phenylalanine), a feature critical for kinase inhibitors .
Biological Activity
The compound (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide, a derivative of benzothiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and its implications in drug development.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 4-chloro-1,3-benzothiazole with a suitable nitro-substituted phenyl compound through a series of coupling reactions. The synthetic route may utilize various coupling agents and conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, related compounds have demonstrated significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that require further investigation .
The proposed mechanism of action for benzothiazole derivatives involves the inhibition of key enzymes or receptors involved in cancer progression. Molecular docking studies indicate that these compounds may bind effectively to active sites of target proteins, thereby disrupting their function and leading to cell death .
Case Studies
- Study on Apoptosis Induction : One study examined the effects of a related benzothiazole derivative on HepG2 cells. The compound was found to induce apoptosis in a concentration-dependent manner, with significant increases in apoptotic cells observed at higher concentrations (34.2% at 0.625 µM to 53.3% at 2.5 µM) after 24 hours of treatment .
- Broad-Spectrum Anticancer Activity : Another investigation assessed a series of benzothiazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited broad-spectrum anticancer activity significantly surpassing traditional chemotherapeutics .
Comparative Analysis with Similar Compounds
To evaluate the uniqueness and efficacy of this compound, it is essential to compare it with other benzothiazole derivatives:
| Compound Name | Anticancer Activity |
|---|---|
| N-(4-Chlorophenyl)-1,3-benzothiazole-2-carboxamide | Moderate |
| N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | High |
This comparison indicates that while some analogs show promise, this compound may offer superior activity due to its unique structural characteristics.
Q & A
Q. What are the standard synthetic protocols for (2E)-N-(4-chloro-1,3-benzothiazol-7-yl)-3-(3-nitrophenyl)prop-2-enamide?
- Methodological Answer : Synthesis typically involves coupling 4-chloro-1,3-benzothiazol-7-amine with (E)-3-(3-nitrophenyl)prop-2-enoyl chloride under anhydrous conditions. Key steps include:
Activation of the carboxylic acid precursor (e.g., using thionyl chloride) to form the acyl chloride.
Reaction with the benzothiazole amine in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Monitoring by TLC and characterization via /-NMR and HRMS are critical for confirming intermediate and final product integrity.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., vinyl protons at δ 6.5–8.5 ppm for the α,β-unsaturated amide). -NMR confirms carbonyl (C=O, ~165–170 ppm) and nitrophenyl carbons.
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and nitro groups (~1520 cm).
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
Q. What biological assays are used for preliminary evaluation of therapeutic potential?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC.
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to study interactions with targets like EGFR or COX-2.
- Anti-inflammatory activity : ELISA for cytokine suppression (e.g., TNF-α or IL-6) in macrophage models .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve stereochemical uncertainties in this compound?
- Methodological Answer : Single-crystal X-ray analysis provides unambiguous confirmation of the (2E)-configuration and intermolecular interactions. Key parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 173 K.
- Refinement : Full-matrix least-squares methods (R factor < 0.05) and Hirshfeld surface analysis to map crystal packing .
Example: A related benzothiazole derivative showed a dihedral angle of 85.3° between the benzothiazole and aryl rings, influencing π-π stacking .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinases). The nitrophenyl group’s electron-withdrawing nature enhances interactions with hydrophobic pockets.
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap) and reactivity .
Example: Substituents at the 3-nitrophenyl position significantly alter binding affinity, as shown in docking studies of analogous compounds .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Comparative Studies : Test the compound alongside analogs (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives) under identical conditions .
- Meta-Analysis : Use tools like RevMan to statistically evaluate dose-response discrepancies across studies.
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts for coupling efficiency.
- Solvent Optimization : Use DMF with 4Å molecular sieves to minimize hydrolysis.
- Workflow : Employ flow chemistry for continuous processing, reducing side reactions. A 2023 study achieved 78% yield via microwave-assisted synthesis (120°C, 30 min) .
Notes
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
